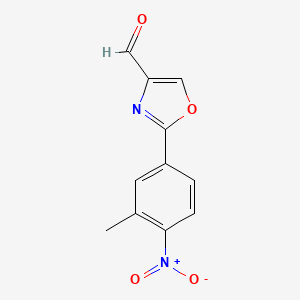

2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Description

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWREJUWQSAKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695895 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-46-4 | |

| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

An In-depth Technical Guide to the Synthesis of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

This guide provides a comprehensive, research-grade overview of a robust synthetic pathway for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde (CAS 885274-46-4), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted oxazole, this molecule serves as a valuable building block for the synthesis of more complex chemical entities. The narrative emphasizes the rationale behind strategic choices in the synthetic route, ensuring both methodological clarity and a deep understanding of the underlying chemical principles.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a multifunctional molecule like 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde necessitates a carefully planned, multi-step sequence. A retrosynthetic analysis reveals a logical pathway, disconnecting the target molecule at key functional groups to identify readily available starting materials.

Our strategy hinges on constructing the oxazole ring from two primary fragments: a substituted benzoyl moiety and a three-carbon unit that will form the C4 and C5 positions of the heterocycle. The aldehyde at the C4 position is best installed in the final steps from a more stable precursor, such as a carboxylic ester, to avoid undesirable side reactions in earlier stages.

This leads to the following retrosynthetic disconnection:

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies m-toluic acid and L-serine methyl ester as logical and commercially available starting materials. The forward synthesis will proceed through three main stages:

-

Synthesis of the Key Aryl Precursor: Preparation of 3-methyl-4-nitrobenzoic acid.

-

Oxazole Ring Construction: Formation of the 2,4-disubstituted oxazole core.

-

Final Functional Group Transformation: Conversion of the C4-ester to the target C4-carbaldehyde.

Part I: Synthesis of Key Intermediate: 3-Methyl-4-nitrobenzoic Acid

The foundational step is the regioselective nitration of 3-methylbenzoic acid (m-toluic acid). The outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the benzene ring.

Causality and Regioselectivity: The methyl group (-CH₃) is an activating, ortho, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. The positions ortho and para to the methyl group are C2, C4, and C6. The positions meta to the carboxyl group are C2 and C6. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions C2 and C6. However, nitration at the C4 position is also significantly observed, influenced by the strong directing power of the methyl group. The desired 4-nitro isomer can be effectively synthesized and separated.

Experimental Protocol: Nitration of m-Toluic Acid

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylbenzoic Acid | 136.15 | 13.6 g | 0.10 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Nitric Acid (fuming) | 63.01 | 6.0 mL | ~0.14 |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0°C using an ice-salt bath.

-

Slowly add 13.6 g (0.10 mol) of 3-methylbenzoic acid in portions, ensuring the temperature remains below 10°C.

-

Prepare the nitrating mixture by carefully adding 6.0 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid in a separate beaker, maintaining a temperature below 10°C.

-

Add the nitrating mixture dropwise from the dropping funnel to the stirred solution of m-toluic acid over 30-45 minutes. The internal temperature must be strictly maintained between 0 and 5°C.

-

After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

The white precipitate of 3-methyl-4-nitrobenzoic acid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.

Yield: Typically 80-90%. The product can be further purified by recrystallization from an ethanol-water mixture.

Part II: Construction of the 2,4-Disubstituted Oxazole Core

This phase utilizes the prepared benzoic acid derivative and L-serine methyl ester to construct the oxazole ring. This is a well-established route for synthesizing 2,4-disubstituted oxazoles. The process involves amide bond formation followed by a cyclodehydration and oxidation sequence.

Experimental Protocol: Synthesis of Methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate

Step 2a: Amide Coupling

-

Suspend 18.1 g (0.10 mol) of 3-methyl-4-nitrobenzoic acid and 17.1 g (0.11 mol) of L-serine methyl ester hydrochloride in 200 mL of dichloromethane (DCM).

-

Cool the suspension to 0°C and add 30.4 mL (0.22 mol) of triethylamine (TEA) dropwise.

-

Add 21.1 g (0.11 mol) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.35 g (0.01 mol) of 1-Hydroxybenzotriazole (HOBt) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, N-(1-Methoxycarbonyl-2-hydroxyethyl)-3-methyl-4-nitrobenzamide.

Step 2b: Cyclodehydration and Oxidation

-

Dissolve the crude amide from the previous step in 200 mL of anhydrous tetrahydrofuran (THF).

-

Add 39.3 g (0.15 mol) of triphenylphosphine (PPh₃) followed by 38.1 g (0.15 mol) of iodine (I₂) in portions.

-

Add 41.8 mL (0.30 mol) of triethylamine and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

Purify the residue by column chromatography (silica gel, hexane-ethyl acetate gradient) to afford pure methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate.

Causality of Reagent Choice: The combination of PPh₃ and I₂ forms an adduct that facilitates the dehydration of the hydroxyl group and subsequent cyclization. Triethylamine acts as a base to neutralize the HI generated and drive the reaction forward. This one-pot cyclization/oxidation is highly efficient for converting the β-hydroxy amide to the oxazole ring.

Part III: Final Transformation to Aldehyde

The final stage involves the selective reduction of the methyl ester at the C4 position to a primary alcohol, followed by mild oxidation to the desired carbaldehyde.

Experimental Protocol: Synthesis of this compound

Step 3a: Ester Reduction to Alcohol

-

Dissolve 13.1 g (0.05 mol) of methyl 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylate in 250 mL of anhydrous THF and cool to -78°C under a nitrogen atmosphere.

-

Slowly add 110 mL of diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 0.11 mol) via a syringe pump over 1 hour, maintaining the temperature at -78°C.

-

Stir the reaction at -78°C for an additional 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude alcohol, [2-(3-methyl-4-nitrophenyl)oxazol-4-yl]methanol.

Step 3b: Mild Oxidation to Aldehyde

-

Dissolve the crude alcohol from Step 3a in 200 mL of DCM.

-

Add 32.2 g (0.076 mol) of Dess-Martin periodinane (DMP) in one portion.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate solution and stir vigorously for 30 minutes.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization (e.g., from ethyl acetate/hexane) to yield the final product, 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde.

Rationale for Two-Step Conversion: While DIBAL-H can sometimes directly reduce esters to aldehydes at -78°C, the two-step reduction-oxidation sequence is often more reliable and provides higher overall yields. Dess-Martin periodinane is chosen as the oxidant due to its mild reaction conditions and high efficiency in converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.

Overall Synthetic Workflow

The complete synthetic pathway is summarized in the following diagram.

Caption: Forward synthesis workflow diagram.

Conclusion

This guide outlines a logical and robust multi-step synthesis for 2-(3-methyl-4-nitrophenyl)-oxazole-4-carbaldehyde, starting from common laboratory reagents. The chosen pathway emphasizes strategic control over regioselectivity and functional group transformations. Each step is supported by a clear mechanistic rationale, providing the researcher with not only a protocol but also a foundational understanding of the reaction dynamics. This detailed methodology ensures a high degree of reproducibility and provides a solid framework for the synthesis of this and other structurally related oxazole derivatives for advanced research applications.

References

-

Wikipedia. Oxazole. [Link]

- Semantic Scholar.

An In-Depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, properties, and potential utility, grounded in established chemical principles.

Core Compound Identity and Physicochemical Properties

This compound is a substituted oxazole derivative. The presence of a nitro group, a methyl group, and an aldehyde functional group on a phenyl-oxazole scaffold suggests a rich chemical reactivity profile, making it a valuable intermediate for further chemical synthesis.

Below is a summary of its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 885274-46-4 | [1][2] |

| Molecular Formula | C₁₁H₈N₂O₄ | [1] |

| Molecular Weight | 232.195 g/mol | [1] |

| Predicted pKa | -3.23 ± 0.10 | [1] |

| Appearance | Likely a crystalline solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | Inferred |

Strategic Synthesis Pathway

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on established methods for oxazole synthesis, a logical and efficient multi-step pathway can be proposed. The core of this strategy involves the construction of the oxazole ring from key precursors, which themselves require synthesis.

The proposed synthetic workflow is illustrated below:

Caption: Proposed multi-step synthesis workflow for this compound.

Precursor Synthesis: 3-Methyl-4-nitroaniline

The journey begins with the commercially available compound, 3-methyl-4-nitroaniline. This molecule is a versatile building block in organic synthesis.[3][4] Its properties make it an essential intermediate in the production of dyes and pigments, as well as in the pharmaceutical and agrochemical industries.[3][4]

Synthesis of the α-Bromoketone Intermediate

A key step in many oxazole syntheses is the use of an α-haloketone.[5][6] In this proposed pathway, the required intermediate is 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone.

Step 1: Acetylation of 3-Methyl-4-nitroaniline

The synthesis would commence with the Friedel-Crafts acylation of a suitably protected 3-methyl-4-nitrobenzene derivative to introduce the acetyl group, forming 1-(3-methyl-4-nitrophenyl)ethanone.

Step 2: α-Bromination

The resulting acetophenone derivative then undergoes α-bromination. This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group. A common method for this transformation is the reaction with bromine in a suitable solvent like chloroform, often with catalytic acid.[6][7]

Conceptual Experimental Protocol for α-Bromination:

-

Dissolve 1-(3-methyl-4-nitrophenyl)ethanone in chloroform.

-

Cool the solution in an ice bath.

-

Add a solution of bromine in chloroform dropwise with stirring.

-

Allow the reaction to proceed at room temperature until completion, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone.

Oxazole Ring Formation: The Bredereck Reaction

The Bredereck reaction provides an efficient method for synthesizing substituted oxazoles by reacting α-haloketones with amides.[5] In this case, 2-bromo-1-(3-methyl-4-nitrophenyl)ethanone would be reacted with a suitable formamide equivalent to form the oxazole ring.

Caption: Simplified schematic of the Bredereck reaction for oxazole synthesis.

Final Step: Formylation of the Oxazole Ring

The final step in the proposed synthesis is the introduction of the carbaldehyde group at the 4-position of the oxazole ring. This can be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group onto electron-rich aromatic rings.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups:

-

Aldehyde Group : This group is highly reactive and can undergo a wide range of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions (e.g., Wittig, Knoevenagel). This makes it a versatile handle for further molecular elaboration.

-

Nitro Group : The nitro group can be reduced to an amine, providing a site for further functionalization, such as amide bond formation or diazotization. The electron-withdrawing nature of the nitro group also influences the reactivity of the phenyl ring.

-

Oxazole Ring : The oxazole ring itself is a stable aromatic system but can participate in certain cycloaddition reactions and can be cleaved under harsh conditions. It is a common scaffold in many biologically active molecules.[8]

Given this reactivity profile, this compound is a promising starting material for the synthesis of a diverse library of compounds for screening in drug discovery programs. The oxazole core is present in various anti-inflammatory, anti-epileptic, and muscle relaxant medications.[8]

Predicted Spectroscopic Data

-

¹H NMR : Expect signals in the aromatic region for the phenyl protons, a singlet for the oxazole proton, a singlet for the aldehyde proton (downfield, ~9-10 ppm), and a singlet for the methyl group protons (~2.5 ppm).

-

¹³C NMR : Expect distinct signals for the carbonyl carbon of the aldehyde, the carbons of the phenyl and oxazole rings, and the methyl carbon.

-

IR Spectroscopy : Look for characteristic stretching frequencies for the C=O of the aldehyde (~1700 cm⁻¹), the C=N of the oxazole ring, and the N-O stretches of the nitro group.

-

Mass Spectrometry : The molecular ion peak should be observed at m/z corresponding to the molecular weight of 232.195.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemists. While detailed experimental data is sparse, a robust and logical synthetic pathway can be devised based on well-established chemical reactions. Its rich functionality provides a platform for the development of novel molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

-

Facile preparation of oxazole-4-carboxylates and 4-ketones from aldehydes using 3-oxazoline-4-carboxylates as intermediates. | Semantic Scholar. Available at: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

-

2-Bromo-1-(3-nitrophenyl)ethanone - PMC - NIH. Available at: [Link]

-

One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). - ResearchGate. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

-

3-Methyl-4-nitroaniline - ChemBK. Available at: [Link]

-

Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. Available at: [Link]

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 885274-46-4 | this compound - Synblock [synblock.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

An In-Depth Technical Guide to 2-(3-Methyl-4-nitrophenyl)oxazole-4-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The oxazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] This document details the molecule's nomenclature, structural features, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the compound's chemical reactivity and its established role as a key intermediate in the development of advanced pharmaceutical agents. This guide serves as a critical resource for researchers engaged in the synthesis of heterocyclic libraries and the discovery of novel therapeutics.

Compound Identification and Structure

The molecule is systematically named 2-(3-Methyl-4-nitrophenyl)oxazole-4-carbaldehyde . Its identity is rigorously defined by the following identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde | N/A |

| CAS Number | 885274-46-4 | [3][4] |

| Molecular Formula | C₁₁H₈N₂O₄ | [3] |

| Molecular Weight | 232.195 g/mol | [3] |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC=C(O2)C=O)[O-] | N/A |

| MDL Number | MFCD06738637 | [4] |

Structural Elucidation

The molecule's architecture features a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This core is substituted at two key positions:

-

C2 Position: A 3-methyl-4-nitrophenyl group is attached. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the overall molecule. The methyl group (-CH₃) provides a lipophilic character.

-

C4 Position: A carbaldehyde (formyl) group (-CHO) is present. This aldehyde is a versatile chemical handle, enabling a wide range of subsequent chemical transformations.

The interplay of these functional groups—the electron-deficient nitrophenyl ring, the reactive aldehyde, and the metabolically stable oxazole core—makes this compound a valuable building block in synthetic and medicinal chemistry.[5]

Diagram 1: Chemical Structure of the Compound

Caption: 2D structure of 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing synthetic and purification protocols.

| Property | Value | Notes |

| Molecular Weight | 232.195 g/mol | [3] |

| pKa | -3.23 ± 0.10 | Predicted value; indicates the oxazole nitrogen is very weakly basic.[3] |

| Physical Form | Solid (predicted) | Based on similar structures. |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water. | General solubility for this class of compounds. |

Synthesis and Manufacturing

The synthesis of 2,4-disubstituted oxazoles is a well-established field in organic chemistry. A robust and reliable method for preparing the title compound proceeds from the corresponding 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (CAS 885273-86-9).[6] This precursor can be synthesized via several established oxazole formation methodologies, such as the oxidative cyclization of a serine-derived intermediate.[7] The final step involves the selective reduction of the carboxylic acid to the aldehyde.

Proposed Synthetic Pathway: From Carboxylic Acid Precursor

This pathway is advantageous as it utilizes a stable solid precursor and employs a controlled reduction, which minimizes over-reduction to the corresponding alcohol.

Diagram 2: Synthetic Workflow

Caption: High-level workflow for the synthesis of the target aldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard organic chemistry transformations for the conversion of a carboxylic acid to an aldehyde.

Step 1: Activation of the Carboxylic Acid

-

To a solution of 2-(3-methyl-4-nitrophenyl)oxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (1.5 eq) dropwise over 15 minutes. Causality: Oxalyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate, which is more susceptible to reduction than the starting acid.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution. The acyl chloride is typically used in the next step without isolation.

Step 2: Reduction to the Aldehyde

-

In a separate flask, prepare a slurry of Palladium on Barium Sulfate (Pd/BaSO₄, 10 mol%) in anhydrous toluene.

-

Cool the acyl chloride solution from Step 1 to 0 °C and add it to the catalyst slurry.

-

Bubble hydrogen gas (H₂) through the reaction mixture under vigorous stirring. Causality: The Rosenmund reduction is a classic method for converting acyl chlorides to aldehydes. The catalyst is partially poisoned (with BaSO₄) to prevent over-reduction to the alcohol.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

Step 3: Workup and Purification

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde.

Reactivity and Chemical Profile

The molecule's reactivity is governed by its three primary functional components:

-

Aldehyde Group: This is the most reactive site for nucleophilic addition. It readily undergoes reactions such as reductive amination, Wittig reactions, and condensation with active methylene compounds to form chalcones, making it an excellent anchor point for molecular elaboration.[8]

-

Nitrophenyl Group: The nitro group is strongly deactivating, making the phenyl ring electron-poor and susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group itself can be reduced to an amine, providing another critical functional handle for diversification. This amine is a key precursor in the synthesis of many pharmaceutical agents.

-

Oxazole Ring: The oxazole ring is generally stable to many reaction conditions but can participate in certain cycloaddition reactions. Its primary role is to serve as a rigid, bioisosteric scaffold that correctly orients the substituents for interaction with biological targets.[1]

Diagram 3: Key Reactive Sites

Caption: Functional group analysis and potential reaction pathways.

Applications in Research and Drug Development

While specific biological activity data for 2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde is not extensively published, its structural motifs are present in numerous patented and researched compounds. It is primarily valued as a pharmaceutical intermediate .

-

Scaffold for Kinase Inhibitors: The 2-aryl-oxazole core is a common feature in various kinase inhibitors. The aldehyde function allows for the introduction of side chains that can interact with the hinge region or solvent-exposed areas of the ATP-binding pocket of kinases.

-

Precursor to Anti-inflammatory and Antimicrobial Agents: The oxazole nucleus is found in compounds with anti-inflammatory, antibacterial, and antifungal properties.[1][2] The title compound serves as a starting material for building more complex molecules for screening in these therapeutic areas. The reduction of the nitro group to an amine, followed by further derivatization, is a common strategy to generate libraries of bioactive compounds.

-

Building Block for Agrochemicals: Similar to pharmaceuticals, heterocyclic compounds are crucial in the development of modern pesticides and herbicides. The specific substitution pattern may offer selectivity towards agricultural targets.

The presence of the nitro group makes this compound particularly useful as a precursor to the corresponding aniline (amino) derivative. This transformation unlocks a vast chemical space for amide bond formation, sulfonamide synthesis, and other reactions pivotal to building drug candidates.

Conclusion

2-(3-methyl-4-nitrophenyl)oxazole-4-carbaldehyde is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure combines a stable heterocyclic core with two highly versatile functional groups, enabling extensive chemical diversification. This guide has provided a detailed overview of its identity, properties, a plausible and detailed synthetic strategy, and its primary application as a key intermediate. For research teams in drug discovery and development, this compound represents a valuable starting point for the synthesis of novel, biologically active molecules targeting a wide range of therapeutic areas.

References

-

Heterocyclization and subsequent oxidation of cysteine, threonine and serine to form thiazole/thiazoline (Tzl/Tzn) and (methyl)oxazole/ (methyl)oxazoline [(m)Ozl/(m)Ozn]. (ResearchGate. Available at: [Link])

-

Bioorganic & Medicinal Chemistry Letters. (Scholar9. Available at: [Link])

-

A comprehensive review on biological activities of oxazole derivatives. (National Center for Biotechnology Information. Available at: [Link])

-

Preparation of 4-nitrobenzaldehyde. (PrepChem.com. Available at: [Link])

-

Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (ResearchGate. Available at: [Link])

-

Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. (Der Pharma Chemica. Available at: [Link])

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (National Center for Biotechnology Information. Available at: [Link])

-

A comprehensive review on biological activities of oxazole derivatives. (ResearchGate. Available at: [Link])

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (MDPI. Available at: [Link])

-

Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst. (ResearchGate. Available at: [Link])

-

The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. (ResearchGate. Available at: [Link])

-

Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. (ResearchGate. Available at: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (MDPI. Available at: [Link])

-

Synthesis of 1,3-oxazoles. (Organic Chemistry Portal. Available at: [Link])

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (Journal of Chemical and Pharmaceutical Research. Available at: [Link])

-

methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. (Chemical Synthesis Database. Available at: [Link])

- Synthesis method of 2-methyl-4-nitrobenzoic acid. (Google Patents.

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (University of Minho. Available at: [Link])

-

Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (Journal of Chemical and Pharmaceutical Research. Available at: [Link])

-

NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (CONICET. Available at: [Link])

-

2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. (National Institutes of Health. Available at: [Link])

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. CAS 885274-46-4 | 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde - Synblock [synblock.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 885273-86-9|2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

characterization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

An In-Depth Technical Guide to the Characterization of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Convergent Functionality

This compound is a heterocyclic compound featuring a trifecta of chemically significant functional groups: a 2,4-disubstituted oxazole ring, an aromatic nitro group, and an aldehyde. The oxazole core is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is prevalent in numerous natural products and synthetic molecules, serving as a cornerstone for drug discovery due to its ability to form various non-covalent interactions with biological receptors and enzymes.[1][2] The presence of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the molecule and is a known pharmacophore in many antimicrobial and anticancer agents, although it can also be a toxicophore.[3][4] The aldehyde group provides a reactive handle for further synthetic transformations, making this compound a versatile intermediate for constructing more complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a plausible synthetic route, detailed spectroscopic characterization, and potential reactivity, grounded in established chemical principles and data from analogous structures.

Section 1: Physicochemical and Computed Properties

A molecule's physical and computed properties are fundamental to understanding its behavior in both chemical and biological systems. The topological polar surface area (TPSA), for instance, is a key indicator of a drug's potential for membrane permeability. The properties of this compound, summarized below, suggest a molecule with moderate polarity and limited conformational flexibility.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| CAS Number | 885274-46-4 | [5][6] |

| Molecular Formula | C₁₁H₈N₂O₄ | [5] |

| Molecular Weight | 232.195 g/mol | [5] |

| Exact Mass | 232.04840674 Da | [5] |

| Topological Polar Surface Area | 88.9 Ų | [5] |

| Rotatable Bond Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Predicted pKa | -3.23 ± 0.10 | [5] |

| XLogP3-AA | 2.5 | [5] |

Section 2: Synthesis Pathway

Proposed Synthetic Protocol: Van Leusen Oxazole Synthesis

This protocol describes a robust method for synthesizing the title compound from commercially available starting materials.

Starting Materials:

-

3-Methyl-4-nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium Carbonate (K₂CO₃)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-4-nitrobenzaldehyde (1.0 eq) and Tosylmethyl isocyanide (TosMIC, 1.1 eq).

-

Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde) to the flask.

-

Base Addition: While stirring at room temperature, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise over 5 minutes. The causality here is crucial: K₂CO₃ acts as the base required to deprotonate the TosMIC, forming the nucleophilic species that attacks the aldehyde carbonyl. Methanol serves as a protic solvent that facilitates the reaction cascade.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. This removes residual acid and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Caption: Proposed synthetic workflow via the van Leusen reaction.

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural proof of a synthesized compound. The following sections detail the expected spectral data for the title compound, based on the analysis of its functional groups and data from structurally related molecules.[7][8][9]

Table 2: Predicted Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde-H (s) | δ 10.0 - 10.2 ppm |

| Oxazole-H (s) | δ 8.3 - 8.5 ppm | |

| Phenyl-H (d) | δ 8.1 - 8.2 ppm | |

| Phenyl-H (s) | δ 8.0 - 8.1 ppm | |

| Phenyl-H (d) | δ 7.6 - 7.7 ppm | |

| Methyl-H (s) | δ 2.6 - 2.7 ppm | |

| ¹³C NMR | Aldehyde C=O | δ 184 - 186 ppm |

| Oxazole C2 | δ 160 - 162 ppm | |

| Phenyl C-NO₂ | δ 149 - 151 ppm | |

| Oxazole C4 | δ 147 - 149 ppm | |

| Phenyl C-CH₃ | δ 138 - 140 ppm | |

| Phenyl & Oxazole C | δ 120 - 135 ppm | |

| Methyl C | δ 20 - 22 ppm | |

| IR (cm⁻¹) | C-H (aldehyde) | ~2850, ~2750 cm⁻¹ |

| C=O (aldehyde) | 1690 - 1710 cm⁻¹ | |

| C=N, C=C (aromatic) | 1600 - 1450 cm⁻¹ | |

| N-O (asymmetric) | 1520 - 1560 cm⁻¹ | |

| N-O (symmetric) | 1340 - 1360 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 232 |

Detailed Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most downfield signal is expected for the aldehyde proton, appearing as a sharp singlet around δ 10.1 ppm.[7] The proton on the C5 position of the oxazole ring will also be a singlet, typically found around δ 8.4 ppm. The three protons on the substituted phenyl ring will exhibit a complex splitting pattern; a doublet for the proton ortho to the nitro group, a singlet-like signal for the proton between the methyl and oxazole-linking carbon, and another doublet for the proton ortho to the methyl group. The methyl group protons will appear as a sharp singlet further upfield, around δ 2.6 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The aldehyde carbonyl carbon will be the most deshielded, appearing around δ 185 ppm. The carbons of the oxazole and phenyl rings will resonate in the δ 120-162 ppm region. The carbon atom attached to the electron-withdrawing nitro group (C-NO₂) is expected at a significant downfield shift. The methyl carbon will be the most upfield signal, appearing around δ 21 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key absorbances include a strong, sharp peak for the aldehyde C=O stretch between 1690-1710 cm⁻¹.[9] Two characteristic C-H stretching bands for the aldehyde will appear near 2850 and 2750 cm⁻¹. The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[10] Aromatic and heterocyclic C=C and C=N stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): In electron impact mass spectrometry, the molecular ion peak [M]⁺ should be observed at m/z = 232, corresponding to the molecular weight. Key fragmentation pathways would likely involve the loss of the nitro group (M-46, loss of NO₂) and the aldehyde group (M-29, loss of CHO). Cleavage of the oxazole ring can also lead to characteristic fragment ions.[11]

Section 4: Chemical Reactivity and Biological Potential

The reactivity of this compound is dictated by its primary functional groups, making it a valuable synthetic intermediate.

-

The Aldehyde Group: This group is a prime site for nucleophilic addition. It can be oxidized to the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid, a compound noted in chemical supplier databases.[12] It can also be reduced to a primary alcohol or used in Wittig reactions to form alkenes, and Grignard reactions to form secondary alcohols.

-

The Nitro Group: The aromatic nitro group is readily reduced to an amine (NH₂). This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can be used in a wide array of coupling reactions to build molecular diversity. The nitro group strongly deactivates the phenyl ring towards electrophilic aromatic substitution.[3]

-

The Oxazole-Phenyl Scaffold: The core scaffold is a known pharmacophore. Oxazole derivatives exhibit a vast range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][13][14] The nitroimidazole class of compounds, which shares structural motifs, has been extensively explored for antitubercular activity.[15] The combination of the oxazole ring with a nitro-aromatic system suggests that this molecule and its derivatives are promising candidates for screening in various therapeutic areas.

Caption: Reactivity pathways and potential biological relevance.

Section 5: A Self-Validating Characterization Workflow

To ensure the trustworthiness of the final compound, a self-validating experimental workflow is essential. Each step provides a checkpoint that validates the previous one, culminating in a compound of confirmed structure and high purity.

Caption: A self-validating workflow from synthesis to final compound.

References

-

Butnariu, M., & Sarac, I. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Biomolecules, 9(12), 849. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(3-Methyl-2-nitrophenyl)-4,5-dihydro-1,3-oxazole. PubChem. Retrieved from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. PDF available from ResearchGate. [Link]

-

Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329–1344. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Juárez-Carvajal, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI, 2, 1-13. [Link]

-

Chemical Synthesis Database. (n.d.). methyl 2-(4-nitrophenyl)-1,3-benzoxazole-4-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Biologically Active Products from Nature, 12(4), 311-332. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

-

De la Torre, A., et al. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(23), 5556. [Link]

-

Uccella, N. (n.d.). Mass spectrometry of oxazoles. PDF available from unical.it. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization and application of Ni0.5Zn0.5Fe2O4 nanoparticles for the one pot synthesis of triaryl-1H-imidazoles - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding. Retrieved from [Link]

-

Uzelac, M., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(14), 5523. [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - Supporting Information. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

-

Liu, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]

-

Wieckowska, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. International Journal of Molecular Sciences, 23(8), 4184. [Link]

-

Adamo, M. F. A., et al. (2005). The reactivity of 3-methyl-4-nitro-5-styrylisoxazole with some bis-enolisable ketones. Tetrahedron Letters, 46(43), 7359-7361. [Link]

-

Science World Journal. (n.d.). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

-

Adamo, M. F. A., et al. (2012). Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. European Journal of Organic Chemistry, 2012(1), 121-127. [Link]

-

CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. Retrieved from [Link]

-

Ivanova, B., et al. (2005). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Canadian Journal of Chemistry, 83(11), 1943-1953. [Link]

-

Al-Masoudi, N. A., et al. (2015). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. Molbank, 2015(2), M851. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenol. PubChem. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. PubChem. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 5. Page loading... [guidechem.com]

- 6. CAS 885274-46-4 | this compound - Synblock [synblock.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. 885273-86-9|2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamscience.com [benthamscience.com]

- 15. Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document will cover its chemical identity, synthesis, characterization, and potential applications, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

Molecular Formula: C₁₁H₈N₂O₄[1]

Molecular Weight: 232.19 g/mol [1]

This compound belongs to the oxazole class of heterocyclic compounds, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. The structure features a substituted phenyl ring attached to the oxazole core at position 2, and a carbaldehyde (aldehyde) group at position 4. The presence of the nitro group and the aldehyde functionality makes this molecule a versatile intermediate for further chemical modifications.

Key Structural Features:

-

Oxazole Core: A five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds.[3]

-

3-Methyl-4-nitrophenyl Group: This substituent significantly influences the electronic properties and potential biological activity of the molecule. The nitro group is a strong electron-withdrawing group, which can impact the reactivity of the phenyl ring.

-

Carbaldehyde Group: A reactive functional group that can participate in a wide range of chemical transformations, making it a valuable handle for the synthesis of more complex molecules.

Below is a diagram illustrating the chemical structure of the compound.

Caption: Chemical structure of this compound.

Synthesis Strategies

A plausible synthetic route would likely involve the synthesis of the precursor, 2-(3-Methyl-4-nitrophenyl)oxazole, followed by formylation at the 4-position. Alternatively, a more direct approach could involve the reaction of 3-methyl-4-nitrobenzaldehyde with a suitable reagent to form the oxazole-4-carbaldehyde scaffold in a single pot.

Below is a proposed general synthetic workflow.

Caption: Proposed synthetic workflow for the target compound.

Spectroscopic Characterization (Predicted)

Although experimental data is not publicly available, spectroscopic characteristics can be predicted based on the chemical structure.

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the phenyl ring with characteristic splitting patterns. - A singlet for the methyl group. - A singlet for the aldehyde proton at a downfield chemical shift (typically 9-10 ppm). - A singlet for the proton on the oxazole ring. |

| ¹³C NMR | - Resonances for the aromatic carbons of the phenyl and oxazole rings. - A signal for the methyl carbon. - A downfield signal for the aldehyde carbonyl carbon (typically >180 ppm). |

| IR Spectroscopy | - A strong carbonyl (C=O) stretching band for the aldehyde (around 1700 cm⁻¹). - Characteristic peaks for the nitro group (NO₂) symmetric and asymmetric stretching (around 1530 and 1350 cm⁻¹). - C-H stretching and bending vibrations for the aromatic and methyl groups. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Fragmentation patterns consistent with the loss of the aldehyde, nitro, and methyl groups. |

Reactivity and Potential for Further Synthesis

The chemical reactivity of this compound is primarily dictated by the aldehyde and nitro functional groups.

-

Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Oxidation: To form the corresponding carboxylic acid, 2-(3-Methyl-4-nitrophenyl)oxazole-4-carboxylic acid (CAS 885273-86-9), a related compound available from some suppliers.[2]

-

Reduction: To yield the corresponding alcohol.

-

Reductive Amination: To introduce various amine functionalities.

-

Wittig Reaction and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazones, etc.

-

-

Nitro Group: The nitro group can be reduced to an amine, which opens up a vast array of further derivatization possibilities, such as amide formation and diazotization.

The oxazole ring itself is generally stable but can undergo certain ring-opening reactions under harsh conditions.

Potential Applications in Drug Discovery and Medicinal Chemistry

Oxazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. They are found in numerous natural products and have been incorporated into a variety of drug candidates and approved medicines. The diverse pharmacological profiles of oxazole-containing molecules include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]

The subject molecule, this compound, serves as a key building block for the synthesis of a library of novel compounds for biological screening. The presence of the reactive aldehyde handle allows for the systematic introduction of different chemical moieties to explore structure-activity relationships (SAR).

The 4-nitrophenyl moiety is also a common feature in compounds with reported biological activities, including antibacterial properties.[4] The combination of the oxazole core and the substituted nitrophenyl group suggests that derivatives of this compound could be promising candidates for antimicrobial drug discovery programs.

References

An In-Depth Technical Guide to the Discovery and Isolation of Novel Oxazole Derivatives

Introduction: The Oxazole Scaffold - A Privileged Structure in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1][2][3] Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of biological activities.[3][4][5][6][7] These activities include anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties, making the oxazole scaffold a "privileged structure" in the pursuit of novel therapeutic agents.[1][2][3][5][8] The unique physicochemical properties of the oxazole nucleus, such as its ability to participate in hydrogen bonding and π–π stacking, allow its derivatives to bind effectively to a wide range of biological targets like enzymes and receptors.[1][6][9][10] This guide provides a comprehensive technical overview for researchers and drug development professionals on the prevailing strategies for the discovery, synthesis, and isolation of novel oxazole derivatives, grounded in established chemical principles and validated protocols.

Part 1: Strategies for the Discovery of Novel Oxazole Derivatives

The quest for new oxazole-containing molecules is driven by two primary approaches: the isolation from natural sources and targeted chemical synthesis. Each strategy offers unique advantages and requires a distinct set of experimental workflows.

Isolation from Natural Sources: Bioprospecting for Bioactive Metabolites

Nature is a prolific source of structurally complex and biologically active oxazole derivatives.[4][11][12] Marine organisms, such as sponges, ascidians, and cyanobacteria, are particularly rich sources of these compounds.[4][11]

Workflow for Natural Product Isolation

The classical method for isolating natural products is bioassay-guided fractionation.[4] This systematic process involves separating crude extracts and testing the resulting fractions for biological activity to guide the purification of the active constituent.

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

A more modern approach involves genome mining.[4] By identifying the biosynthetic gene clusters (BGCs) responsible for producing natural products, researchers can predict the presence of oxazole-containing compounds in an organism and target their isolation efforts more efficiently.[4]

Chemical Synthesis: Building Oxazole Scaffolds from the Ground Up

Chemical synthesis provides a versatile and controlled route to novel oxazole derivatives, allowing for the systematic modification of the core structure to optimize biological activity. Several classical and modern synthetic methods are at the disposal of the medicinal chemist.

Key Synthetic Methodologies

A variety of named reactions have been developed for the synthesis of the oxazole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

| Synthetic Method | Description | Key Reactants | Substitution Pattern |

| Robinson-Gabriel Synthesis | A cyclodehydration reaction that is a cornerstone for synthesizing 2,5-disubstituted oxazoles.[5][13][14] | α-Acylamino ketones | 2,5-Disubstituted |

| Fischer Oxazole Synthesis | Involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[13][15][16][17][18] | Cyanohydrins and aldehydes | 2,5-Disubstituted |

| Van Leusen Reaction | A highly versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][13][19][20] | Aldehydes and TosMIC | 5-Substituted (can be adapted for 4,5-disubstituted)[9] |

| Bredereck Reaction | The reaction of α-haloketones with amides to produce 2,4-disubstituted oxazoles.[13] | α-Haloketones and amides | 2,4-Disubstituted |

| Cook-Heilbron Synthesis | While primarily for thiazoles, this methodology can be adapted for oxazoles, reacting α-aminonitriles with reagents like carbon oxysulfide.[21][22][23] | α-Aminonitriles | 5-Amino-oxazoles |

General Synthetic Pathway: The Van Leusen Reaction

The Van Leusen reaction is a particularly powerful tool due to its operational simplicity and broad substrate scope.[9][24]

Caption: The Van Leusen Reaction for 5-Substituted Oxazole Synthesis.

The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde.[19][20] The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) to yield the final 5-substituted oxazole.[9][13][19]

Part 2: Detailed Experimental Protocols

The successful isolation and synthesis of novel oxazole derivatives hinge on robust and reproducible experimental protocols.

Protocol for Bioassay-Guided Isolation of a Marine Natural Product

This protocol outlines a general procedure for the isolation of a hypothetical cytotoxic oxazole derivative from a marine sponge.

1. Extraction:

-

Lyophilize and grind the collected sponge material to a fine powder.

-

Exhaustively extract the powdered sponge with ethanol (EtOH) at room temperature for 48 hours.

-

Concentrate the EtOH extract under reduced pressure to yield a crude extract.

2. Solvent-Solvent Partitioning:

-

Suspend the crude extract in a 1:1 mixture of n-butanol and water.

-

Separate the layers and collect the n-butanol fraction, which is typically enriched with moderately polar compounds.

-

Test the n-butanol fraction for cytotoxicity against a panel of cancer cell lines (e.g., A549, P388).[12]

3. Chromatographic Purification:

-

Subject the active n-butanol fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions with similar TLC profiles and test for bioactivity.

-

Further purify the active fractions using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a water/acetonitrile gradient to yield the pure oxazole derivative.

Protocol for the Van Leusen Synthesis of a 5-Aryl-Oxazole

This protocol details the synthesis of a 5-aryl-oxazole from an aromatic aldehyde and TosMIC.

1. Reaction Setup:

-

To a round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde (1.0 mmol) and TosMIC (1.1 mmol).

-

Dissolve the reactants in a mixture of methanol (5 mL) and dichloromethane (5 mL).

2. Reaction Execution:

-

Cool the mixture to 0 °C in an ice bath.

-

Add potassium carbonate (K₂CO₃) (2.0 mmol) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.

3. Workup and Purification:

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 5-aryl-oxazole.

Part 3: Structural Elucidation and Characterization

The definitive identification of a novel oxazole derivative requires a combination of spectroscopic techniques.

Spectroscopic Analysis Workflow

A logical workflow ensures that all necessary structural information is obtained efficiently.

Caption: Decision Tree for Spectroscopic Structural Elucidation.

Key Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. The oxazole ring itself will have characteristic C=N and C-O stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and, consequently, the molecular formula of the new compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number and chemical environment of protons. The proton on the oxazole ring typically appears in the aromatic region.

-

¹³C NMR: Shows the number of unique carbon atoms. The carbons of the oxazole ring have characteristic chemical shifts.

-

2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms, allowing for the complete assembly of the molecular structure.

-

All synthesized and isolated compounds must be thoroughly characterized using these techniques to confirm their identity and purity.[25][26][27][28]

Conclusion

The discovery and isolation of novel oxazole derivatives remain a vibrant and critical area of research in medicinal chemistry and drug development. The pharmacological importance of this scaffold is well-established, with numerous oxazole-containing compounds in clinical use and development.[8][10][29] A synergistic approach, combining the exploration of nature's chemical diversity through bioassay-guided isolation and genome mining with the rational design and efficient execution of synthetic strategies, will continue to yield new therapeutic leads. The robust application of the detailed protocols and analytical workflows presented in this guide will empower researchers to confidently identify and develop the next generation of oxazole-based medicines.

References

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. (n.d.).

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. Retrieved from [Link]

-

Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. (n.d.). Sciforum. Retrieved from [Link]

-

Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Van Leusen reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Retrieved from [Link]

-

Biological Importance of Oxazoles. (n.d.). Allied Academies. Retrieved from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing. Retrieved from [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2023). Retrieved from [Link]

-

Fischer oxazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved from [Link]

-

Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]

-

Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central. Retrieved from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH. Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). ResearchGate. Retrieved from [Link]

-

Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). MDPI. Retrieved from [Link]

-

Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. (n.d.). NIH. Retrieved from [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2024). RSC Publishing. Retrieved from [Link]

-

Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate. Retrieved from [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). IJMPR. Retrieved from [Link]

-

Examples of natural products and biologically active molecules containing an oxazole unit. (n.d.). ResearchGate. Retrieved from [Link]

-

Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps. Retrieved from [Link]

-

Naturally Occurring Oxazole-Containing Peptides. (2021). PMC - PubMed Central. Retrieved from [Link]

-

An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Fischer oxazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). ResearchGate. Retrieved from [Link]

-

Fischer Oxazole Synthesis Mechanism. (2023). YouTube. Retrieved from [Link]

-

Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences. Retrieved from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Mechanism and extension of the Fischer oxazole synthesis. (1949). Journal of the Chemical Society (Resumed) (RSC Publishing). Retrieved from [Link]

-

(PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). ResearchGate. Retrieved from [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Retrieved from [Link]

-

Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. (n.d.). Journal of King Saud University. Retrieved from [Link]

-

File:Example of an Application of the Cook-Heilbron Thiazole Synthesis.png. (2018). Wikimedia Commons. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. ijmpr.in [ijmpr.in]

- 7. iajps.com [iajps.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Making sure you're not a bot! [drs.nio.res.in]

- 12. mdpi.com [mdpi.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. synarchive.com [synarchive.com]

- 15. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 17. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]

- 18. youtube.com [youtube.com]

- 19. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 20. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 21. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 22. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 23. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 26. ijcps.org [ijcps.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes - Journal of King Saud University - Science [jksus.org]

- 29. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Hit-to-Lead Maze: A Technical Guide to the Preliminary Biological Screening of Nitrophenyl-Oxazole Compounds

Foreword: The Strategic Imperative for Early, Intelligent Screening

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable clinical candidate is one of attrition. The preliminary biological screening phase represents a critical juncture—a crucible where promising compounds are distinguished from the merely interesting. This guide provides a deep dive into the strategic and technical considerations for the initial biological evaluation of nitrophenyl-oxazole derivatives. This class of compounds is of significant interest due to the convergence of two pharmacologically relevant moieties: the versatile oxazole ring, a scaffold present in numerous bioactive natural products and synthetic drugs, and the nitro group, a potent electronic modulator known to influence a range of biological activities.[1][2][3]

Our approach is not a mere recitation of protocols but a strategic framework. We will explore the why behind the how, grounding our experimental designs in the fundamental principles of pharmacology and toxicology. The goal is to construct a robust, self-validating screening cascade that not only identifies "hits" but also provides early, actionable insights into their potential liabilities, thereby de-risking the path to lead optimization.[4]

Rationale & Hypothesis Generation: Why Nitrophenyl-Oxazoles?

The decision to screen a specific chemical class is rooted in a confluence of existing knowledge and predictive science.

-

The Oxazole Scaffold: The 1,3-oxazole ring is a five-membered heterocycle recognized as a "privileged" structure in medicinal chemistry.[5][6][7] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2][8][9] The oxazole core can engage with various biological targets through hydrogen bonding, and its rigid structure provides a stable anchor for diverse substitutions, allowing for fine-tuning of steric and electronic properties.[5]

-

The Nitrophenyl Moiety: The nitro group (NO₂) is a powerful electron-withdrawing group that significantly alters a molecule's physicochemical properties, including its lipophilicity and electronic distribution.[3][10] In biological systems, the nitro group can be a double-edged sword. It is a key feature in many successful drugs, where it can be essential for receptor binding or act as a bio-reducible prodrug.[3][11] The reduction of a nitro group within cells can generate reactive nitroso and hydroxylamine intermediates or reactive oxygen species (ROS), a mechanism central to the activity of certain antimicrobial and anticancer agents.[10][12] However, this same reactivity can be a source of toxicity.[3][11]

Our central hypothesis is that the combination of these two moieties will yield compounds with potent, targeted biological activity, potentially against cancer cell lines or microbial pathogens. The preliminary screening cascade is therefore designed to test this hypothesis by casting a wide, yet mechanistically-informed, net.

The Screening Cascade: A Multi-Tiered Approach

A logical, tiered approach is essential to manage resources effectively and build a comprehensive profile of each compound. Our proposed cascade prioritizes broad cytotoxicity assessment, followed by specific antimicrobial and anticancer assays, and concludes with crucial early ADMET profiling.

Caption: High-level overview of the preliminary biological screening cascade.

Tier 1: Foundational Cytotoxicity Screening

The first and most crucial step is to assess the general cytotoxicity of the compounds.[13][14] This provides a baseline understanding of a compound's intrinsic toxicity against mammalian cells and is essential for interpreting subsequent activity data. A compound that kills cancer cells and normal cells indiscriminately is generally a poor therapeutic candidate.[13]

Protocol: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity.[14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.